Piperoin
Overview
Description
Piperine is an alkaloid with a piperidine nucleus that was discovered and isolated from the fruits of Piper nigrum . It is slightly water-soluble, forms monoclinic needles, and possesses a strong pungent taste . Piperine has numerous established health effects and beneficial therapeutic properties .
Synthesis Analysis
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal .
Molecular Structure Analysis
Piperine is a nitrogen-containing alkaloid molecule. It was first isolated in 1820 by the Danish chemist Hans Christian Orstedt; it occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .
Chemical Reactions Analysis
Piperine has been synthesized by the action of piperonoyl chloride on piperidine . Piperine forms salts only with strong acids .
Physical And Chemical Properties Analysis
Piperine is slightly water-soluble and forms monoclinic needles. It possesses a strong pungent taste . It occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .
Scientific Research Applications
Bioavailability Enhancement
Piperine, the bio-active constituent of black pepper, significantly modulates the functional activity of metabolic enzymes and drug transporters. It is known for its remarkable potential to enhance the bioavailability of various compounds, notably curcumin. The synergistic potential of curcumin with piperine has been extensively researched, highlighting its importance in increasing the systemic bioavailability of curcumin and other therapeutic agents (Balakumar et al., 2022).
Therapeutic and Medicinal Effects
Piperine exhibits a wide range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have demonstrated its significant antioxidant, antitumor, and drug availability-enhancing characteristics, making it a candidate for inclusion in health-enhancing medical formulations (Stojanović-Radić et al., 2019).
Anti-inflammatory and Anticancer Properties
Piperine has shown potential in inhibiting tumor cell invasion and metastasis. For example, it suppresses MMP-9 expression in human fibrosarcoma cells and inhibits tumor growth in HER2-overexpressing breast cancer cells. These findings suggest its utility as an anti-cancer drug in therapeutic strategies for various cancers (Hwang et al., 2011; Do et al., 2013).
Clinical Applications and Trials
Piperine's diverse pharmacological effects have led to its investigation in numerous clinical settings. It has been studied for its potential in treating conditions like arthritis, metabolic syndrome, diabetes, skin infections, and gastrointestinal disorders. Several clinical trials are exploring its application in cancer, neurological, respiratory, and viral diseases (Yadav et al., 2022).
Pharmacological Development
The therapeutic potential of piperine and related derivatives has been a focus of recent research. Piperine derivatives modulate the activity of targets related to neurological disorders, including epilepsy, Parkinson’s disease, depression, and pain disorders. Its role in overcoming drug resistance mechanisms by inhibiting efflux pumps is also notable (Chavarria et al., 2016).
Future Directions
Piperine has shown promise in inhibiting cancer-related molecular processes and enhancing existing treatments . These ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of various diseases .
properties
IUPAC Name |
1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRFLSWNIACBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243508 | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
CAS RN |
4720-82-5 | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4720-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonyloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperonyloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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